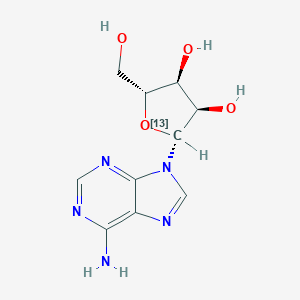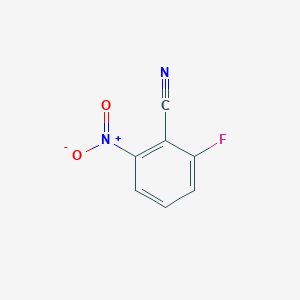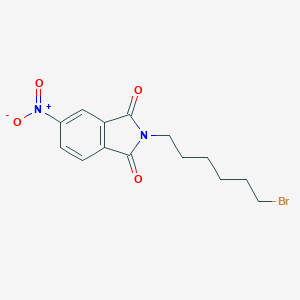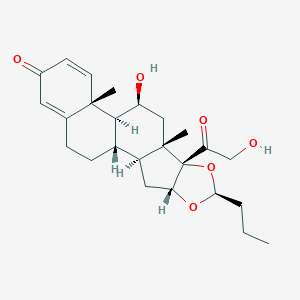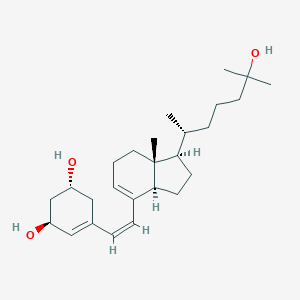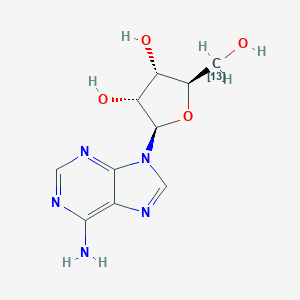
(S)-Piperazine-2-carboxylic acid dihydrochloride
Descripción general
Descripción
Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Piperazine exists in two enantiomeric forms, ® and (S), and it appears that you’re interested in the (S) form. Piperazine and its derivatives are commonly used in the synthesis of pharmaceuticals and performance materials .
Synthesis Analysis
Piperazines can be synthesized through several methods. One common method involves the reaction of 1,2-dichloroethane with ammonia under pressure at 180 °C in an aqueous medium . Another method involves the decarboxylative cyclization between a variety of aldehydes and amino-acid-derived diamine .Molecular Structure Analysis
Piperazine is characterized by a six-membered ring with two nitrogen atoms. The exact molecular structure of “(S)-Piperazine-2-carboxylic acid dihydrochloride” would depend on the specific arrangement of atoms in the molecule .Chemical Reactions Analysis
Piperazine can participate in various chemical reactions. For example, it can react with carboxylic acids, nitriles, alcohols, alkylating agents, carbon disulfide, and aldehydes and ketones .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific molecular structure. For example, properties such as solubility, melting point, boiling point, and reactivity would vary depending on the specific arrangement of atoms in the molecule .Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Compounds
(S)-Piperazine-2-carboxylic acid dihydrochloride is used in the synthesis of differentially protected 2-(hydroxymethyl)piperazines. These compounds serve as valuable building blocks in creating biologically active compounds and chemical scaffolds for combinatorial libraries, highlighting its significance in medicinal chemistry and drug discovery (Gao & Renslo, 2007).
Catalysis in Chemical Reactions
The compound is also instrumental in the development of highly enantioselective Lewis basic catalysts. These catalysts, derived from (S)-Piperazine-2-carboxylic acid, are used for the hydrosilylation of N-aryl imines, demonstrating its role in enhancing the efficiency and selectivity of chemical reactions (Wang et al., 2006).
Synthesis of Monoacylated Piperazine Derivatives
A practical method utilizes (S)-Piperazine-2-carboxylic acid dihydrochloride for synthesizing monoacylated piperazine derivatives. These derivatives are produced under mild conditions, pointing to its utility in the generation of specialized organic compounds (Bandgar & Pandit, 2003).
Production of Antimicrobial Agents
The compound has been used in the synthesis of new pyridine derivatives with antimicrobial activity. This application underscores its potential in the development of novel therapeutic agents targeting bacterial and fungal infections (Patel, Agravat, & Shaikh, 2011).
Enhancement in Mass Spectrometry
(S)-Piperazine-2-carboxylic acid dihydrochloride derivatives are used for the derivatization of peptides, enhancing their detection in mass spectrometry. This application is particularly valuable in proteomics and biochemical analysis (Qiao et al., 2011).
Synthesis of 2-Substituted Piperazines
The compound plays a role in the synthesis of 2-substituted piperazines, which are crucial in various pharmacological applications. This demonstrates its versatility in creating structurally diverse compounds for potential therapeutic use (Clark & Elbaum, 2007).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-piperazine-2-carboxylic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2.2ClH/c8-5(9)4-3-6-1-2-7-4;;/h4,6-7H,1-3H2,(H,8,9);2*1H/t4-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSDZBQLMGKPQS-FHNDMYTFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H](CN1)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370181 | |
| Record name | (S)-Piperazine-2-carboxylic acid dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Piperazine-2-carboxylic acid dihydrochloride | |
CAS RN |
158663-69-5 | |
| Record name | (S)-Piperazine-2-carboxylic acid dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-piperazine-2-carboxylic acid dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of (2S)-Piperazine-2-carboxylic acid dihydrochloride in organic synthesis?
A1: (2S)-Piperazine-2-carboxylic acid dihydrochloride serves as a crucial starting material for synthesizing various biologically active compounds and constructing chemical libraries. Specifically, it's utilized in the preparation of:
- Differentially protected 2-(hydroxymethyl)piperazines: This class of compounds are valuable intermediates in synthesizing more complex molecules. A study demonstrated an efficient synthesis of three such derivatives starting from (2S)-Piperazine-2-carboxylic acid dihydrochloride. []
- β-Turn Mimetics: These molecules mimic the β-turn secondary structure found in proteins, making them useful for studying protein-protein interactions and designing new therapeutics. A solid-supported synthesis of β-turn mimetics based on the hexahydropyrazino[1,2-a]pyrazine-1,2-dione scaffold has been reported, utilizing (2S)-Piperazine-2-carboxylic acid dihydrochloride as the starting point. []
Q2: Can you describe the synthetic strategy used to create β-turn mimetics from (2S)-Piperazine-2-carboxylic acid dihydrochloride?
A2: The synthesis of β-turn mimetics from (2S)-Piperazine-2-carboxylic acid dihydrochloride involves a multi-step process on a solid support:
- Cyclization and Cleavage: Subsequent steps involve amidation, further deprotection, coupling with a Boc-protected amino acid, and finally, a cyclization reaction that cleaves the target molecule from the resin. []
Q3: Are there any limitations or challenges associated with using (2S)-Piperazine-2-carboxylic acid dihydrochloride in these syntheses?
A3: While the cited research demonstrates successful applications of (2S)-Piperazine-2-carboxylic acid dihydrochloride, it is essential to acknowledge potential challenges:
- Optimization: The efficiency of the described synthesis of β-turn mimetics depends on the specific boronic acids, amines, and amino acids employed. Optimization of reaction conditions might be necessary for different combinations of building blocks. []
- Purification: Multi-step syntheses often require careful purification at each stage to isolate the desired product, which can impact the overall yield. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic Acid Methyl Ester](/img/structure/B117754.png)


![1-Cyclopropyl-7-[2-(ethylamino)ethylamino]-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B117764.png)
![2-methyl-3H-imidazo[4,5-f]isoquinoline](/img/structure/B117766.png)
